N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

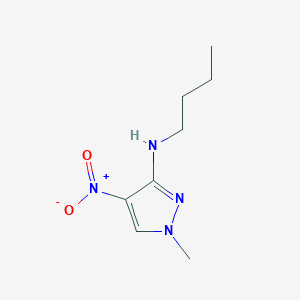

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butyl group, a methyl group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with butylamine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, aryl halides, potassium carbonate, DMF.

Cyclization: Various cyclizing agents depending on the desired product

Major Products Formed:

Reduction: N-Butyl-1-methyl-4-amino-1H-pyrazol-3-amine.

Substitution: Various N-alkyl or N-aryl derivatives.

Cyclization: Complex heterocyclic compounds

Scientific Research Applications

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

1-Methyl-1H-pyrazol-3-amine: Lacks the butyl and nitro groups, making it less versatile in certain applications.

4-Nitro-1H-pyrazole: Lacks the butyl and methyl groups, affecting its chemical reactivity and biological activity.

N-Butyl-1H-pyrazol-3-amine: Lacks the nitro group, which is crucial for certain chemical reactions and biological effects

Uniqueness: N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the methyl group influences its steric properties, and the nitro group contributes to its reactivity and potential biological activities .

Biological Activity

N-Butyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound has a distinctive chemical structure characterized by a pyrazole ring with a butyl group and a nitro substituent. The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and cyclization processes. The presence of the nitro group is crucial for its biological activity, as it can be reduced to an amino group, forming reactive intermediates that interact with biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that derivatives of pyrazole, including this compound, can inhibit the proliferation of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays revealed that these compounds induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The nitro group can be reduced to form an amino group, which may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Intermediates : The reduction products can form reactive intermediates that interact with DNA or proteins, leading to cellular damage and apoptosis .

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, affecting mitotic spindle formation during cell division .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells at concentrations as low as 10 µM. The compound induced morphological changes consistent with apoptosis and increased caspase activity by 50% compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70%, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of N-butyl derivatives in relation to other pyrazole compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| N-butyl-1-methyl-4-nitro-1H-pyrazol-3-am | High | Moderate | Enzyme inhibition, microtubule destabilization |

| 1-Methylpyrazole | Moderate | Low | DNA intercalation |

| 4-Nitropyrazole | High | Moderate | Reactive oxygen species generation |

Properties

IUPAC Name |

N-butyl-1-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-4-5-9-8-7(12(13)14)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDPBHGHUYTFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN(C=C1[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.